Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate is an organic compound that belongs to the pyridazine family This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and an ethyl ester group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridazine and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature and time are optimized to achieve the desired product yield.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.
3-Chloro-5-(trifluoromethyl)pyridazine: Lacks the ethyl ester group, which affects its reactivity and applications.
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Another structurally related compound with different functional groups.
Properties
CAS No. |
2116859-54-0 |
---|---|
Molecular Formula |
C8H6ClF3N2O2 |
Molecular Weight |
254.59 g/mol |
IUPAC Name |
ethyl 3-chloro-5-(trifluoromethyl)pyridazine-4-carboxylate |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-7(15)5-4(8(10,11)12)3-13-14-6(5)9/h3H,2H2,1H3 |
InChI Key |
HOKYNNYDXQXWMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NC=C1C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.